molecular formula C6H15ClN2S B1433492 4-(Ethylsulfanyl)butanimidamide hydrochloride CAS No. 1795462-69-9

4-(Ethylsulfanyl)butanimidamide hydrochloride

Cat. No.: B1433492
CAS No.: 1795462-69-9
M. Wt: 182.72 g/mol
InChI Key: PRLWTDKURDUKIN-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)butanimidamide hydrochloride is an organic compound with the molecular formula C₆H₁₅ClN₂S and a molecular weight of 182.72 g/mol . It is a hydrochloride salt form of 4-(ethylsulfanyl)butanimidamide, which is characterized by the presence of an ethylsulfanyl group attached to a butanimidamide backbone. This compound is typically found in powder form and is used in various scientific research applications .

Scientific Research Applications

4-(Ethylsulfanyl)butanimidamide hydrochloride has several scientific research applications, including:

Preparation Methods

The synthesis of 4-(Ethylsulfanyl)butanimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromo-1-butene with ethyl mercaptan to form 4-(ethylsulfanyl)but-1-ene. This intermediate is then reacted with ammonia to yield 4-(ethylsulfanyl)butanimidamide. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(Ethylsulfanyl)butanimidamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of the imidamide group can produce primary amines .

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)butanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The imidamide group can form hydrogen bonds with various biological molecules, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

4-(Ethylsulfanyl)butanimidamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-ethylsulfanylbutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S.ClH/c1-2-9-5-3-4-6(7)8;/h2-5H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLWTDKURDUKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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